1-(2-Amino-3-mercaptophenyl)-2-bromopropan-1-one
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Overview
Description
1-(2-Amino-3-mercaptophenyl)-2-bromopropan-1-one is an organic compound with the molecular formula C9H10BrNOS. It is characterized by the presence of amino, mercapto, and bromine functional groups, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-3-mercaptophenyl)-2-bromopropan-1-one typically involves the bromination of 1-(2-Amino-3-mercaptophenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-3-mercaptophenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of 1-(2-Amino-3-mercaptophenyl)-2-substituted propan-1-one derivatives.
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Formation of 1-(2-Amino-3-mercaptophenyl)-2-bromopropanol.
Scientific Research Applications
1-(2-Amino-3-mercaptophenyl)-2-bromopropan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-mercaptophenyl)-2-bromopropan-1-one involves its interaction with various molecular targets. The amino and mercapto groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Amino-3-mercaptophenyl)propan-2-one
- 1-(2-Amino-3-mercaptophenyl)-3-bromopropan-2-one
- 3-Mercaptopropionic acid
Uniqueness
1-(2-Amino-3-mercaptophenyl)-2-bromopropan-1-one is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C9H10BrNOS |
---|---|
Molecular Weight |
260.15 g/mol |
IUPAC Name |
1-(2-amino-3-sulfanylphenyl)-2-bromopropan-1-one |
InChI |
InChI=1S/C9H10BrNOS/c1-5(10)9(12)6-3-2-4-7(13)8(6)11/h2-5,13H,11H2,1H3 |
InChI Key |
HBESLIXEJLPLCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C(=CC=C1)S)N)Br |
Origin of Product |
United States |
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